molecular formula C12H13N3O3S2 B5600472 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

Cat. No. B5600472
M. Wt: 311.4 g/mol
InChI Key: XTRZAZSWJSBAOV-UHFFFAOYSA-N
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Description

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in clinical trials.

Scientific Research Applications

Nonlinear Optical Materials

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. These compounds, including azo sulfonamide chromophores with long aliphatic chains, have been utilized as active NLO materials. Films containing these chromophores have been prepared via spin-coating on glass surfaces, demonstrating moderate NLO-fores with static β values indicative of their NLO properties. The materials were subjected to corona poling and all-optical poling to align the chromophores, determining the first-order NLO susceptibility. The NLO coefficient d33d_{33} was quantitatively assessed for these films, highlighting their potential in NLO applications and the development of diffraction grating systems (Kucharski et al., 2010; Marański K. et al., 2010).

Anticonvulsant Agents

Derivatives of this compound, incorporating a sulfonamide thiazole moiety, have been synthesized and evaluated for their anticonvulsant activity. Through various chemical reactions, a range of compounds was produced, with some showing significant protective effects against picrotoxin-induced convulsions in studies. This research underscores the potential of these compounds in the development of new anticonvulsant medications (Farag et al., 2012).

Enzyme Inhibition for Antitumor Applications

A series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized to explore their potential in inhibiting carbonic anhydrase (CA) isoforms, including CA IX associated with tumors. These compounds have demonstrated excellent inhibition of CA isoforms, suggesting their utility in developing antitumor agents. Specifically, their effectiveness against the tumor-associated CA IX isoform, a target in cancer treatment, indicates their potential application in anticancer therapies (Gawad et al., 2016).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its exact structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Thiazoles and their derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-2-11(16)14-9-3-5-10(6-4-9)20(17,18)15-12-13-7-8-19-12/h3-8H,2H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZAZSWJSBAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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